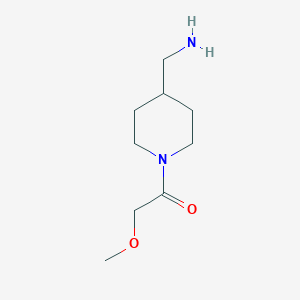
1-(4-(氨基甲基)哌啶-1-基)-2-甲氧基乙-1-酮
描述
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
由于该化合物在结构上与哌啶衍生物相似,而哌啶衍生物存在于许多药物中,因此该化合物在医药领域具有潜在的应用。 它的性质可用于开发新的治疗剂,特别是作为构建更复杂具有特定生物活性的分子的构建块 .
农业
在农业方面,该化合物可用于合成新型农用化学品。 其哌啶部分可能与某些植物受体或害虫相互作用,为开发新型杀虫剂或植物生长调节剂提供基础 .
材料科学
“1-(4-(氨基甲基)哌啶-1-基)-2-甲氧基乙-1-酮”可作为合成先进材料的前体。例如,将其掺入聚合物中可以提高其性能,例如热稳定性或机械强度。 它也可用于制造性能改进的新型粘合剂或涂层 .
环境科学
该化合物在环境科学方面的潜力在于它可以被改造成用于环境监测的传感器或探针。 由于其反应性官能团,它可用于检测污染物或环境条件的变化 .
生物化学
在生物化学方面,该化合物对于研究酶-底物相互作用可能很重要。 它的结构允许进行修饰以模拟天然底物或抑制剂,从而有助于理解酶反应的机制 .
药理学
在药理学方面, “1-(4-(氨基甲基)哌啶-1-基)-2-甲氧基乙-1-酮”在药物发现和开发中可能很有价值。 其哌啶核心是许多药物的常见特征,修改其结构可能导致治疗各种疾病的新候选药物 .
分析化学
从分析角度来看,该化合物可作为色谱、质谱或光谱分析中的标准品或试剂。 其定义明确的结构和性质使其适用于校准仪器或作为复杂样品分析中的组分 .
作用机制
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
This could lead to changes in cell cycle regulation, particularly in cells with DNA damage .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to altered cell cycle progression and DNA repair mechanisms .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one’s action would likely be related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in changes to cell cycle progression and DNA repair mechanisms, potentially leading to cell death in cells with DNA damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . .
生化分析
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain proteases, leading to either inhibition or activation of these enzymes . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, resulting in altered phosphorylation states of target proteins . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in laboratory settings have been studied extensively. The compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution pattern can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEHVSMWDXUFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
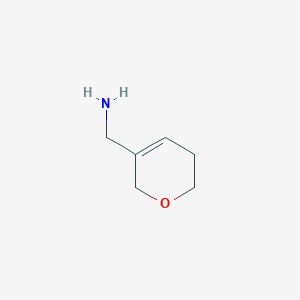
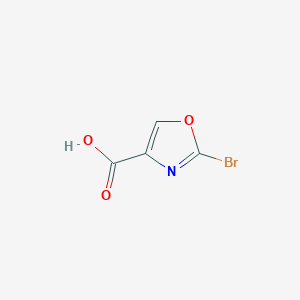
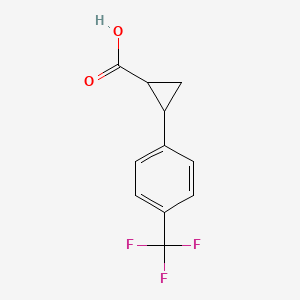
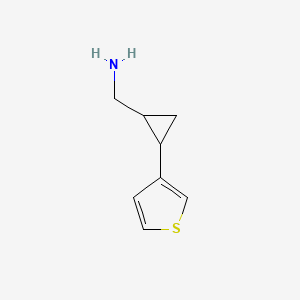
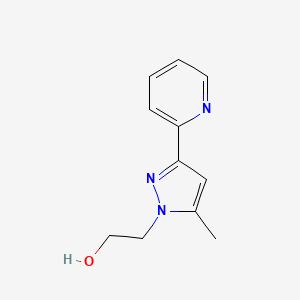
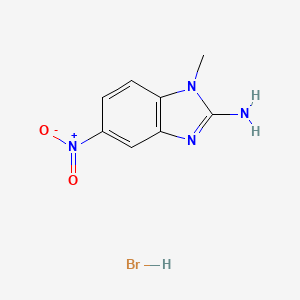
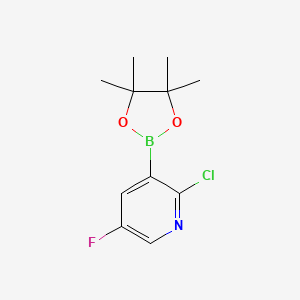


![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)
